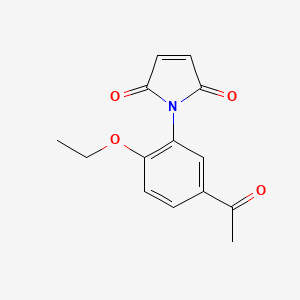
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as AED, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AED belongs to the family of pyrrole-2,5-dione derivatives and has been studied for its potential applications in various areas of medical research.
作用機序
The mechanism of action of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione also modulates the expression of various genes, including those involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to interact with various proteins, including tubulin, Hsp90, and PTP1B.
Biochemical and Physiological Effects
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to have antioxidant and anti-angiogenic properties. However, the exact biochemical and physiological effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione may vary depending on the concentration, duration, and mode of administration.
実験室実験の利点と制限
One of the advantages of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its high potency and selectivity. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione. One of the future directions is to explore the potential applications of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs or therapies. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in vivo. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Conclusion
In conclusion, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has potential applications in various areas of medical research. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression. While 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, its poor solubility in aqueous solutions may limit its bioavailability and efficacy. Further research is needed to explore the potential applications and molecular mechanisms of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
合成法
The synthesis of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 5-acetyl-2-ethoxyaniline and dimethyl acetylenedicarboxylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction, and finally, a decarboxylation step. The yield of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential applications in various areas of medical research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to protect neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
1-(5-acetyl-2-ethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(15)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXAWBKDWBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
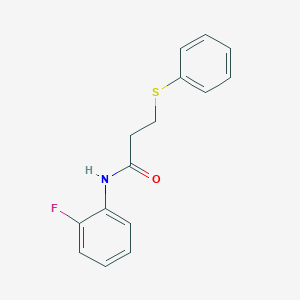
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)

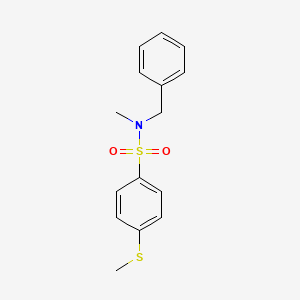

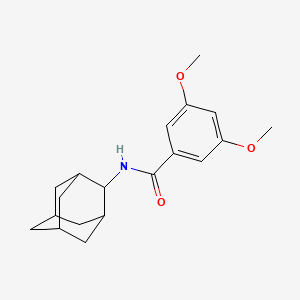
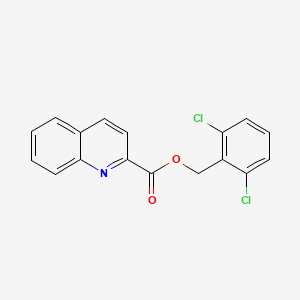
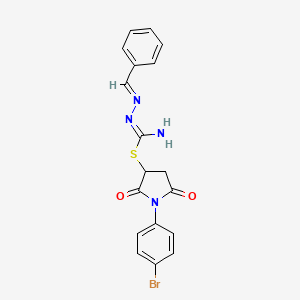
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
